molecular formula C17H22N4O2S2 B13355746 6-(3,4-Diethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Diethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13355746
M. Wt: 378.5 g/mol
InChI Key: IHZUXHKPTBQEMK-UHFFFAOYSA-N
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Description

6-(3,4-Diethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazole ring, which is further substituted with a diethoxyphenyl group and an isopropylsulfanyl methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Diethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of the triazole intermediate with thiosemicarbazide under acidic conditions.

    Substitution Reactions: The final compound is obtained by introducing the diethoxyphenyl and isopropylsulfanyl methyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Diethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide or amine derivatives.

    Substitution: The aromatic ring and the triazole-thiadiazole core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the triazole-thiadiazole core.

Scientific Research Applications

6-(3,4-Diethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound may be used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 6-(3,4-Diethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(3,4-Diethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 6-(3,4-Diethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exhibit unique biological activities and chemical properties due to the specific arrangement of its functional groups. The presence of the diethoxyphenyl group and the isopropylsulfanyl methyl group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H22N4O2S2

Molecular Weight

378.5 g/mol

IUPAC Name

6-(3,4-diethoxyphenyl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H22N4O2S2/c1-5-22-13-8-7-12(9-14(13)23-6-2)16-20-21-15(10-24-11(3)4)18-19-17(21)25-16/h7-9,11H,5-6,10H2,1-4H3

InChI Key

IHZUXHKPTBQEMK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CSC(C)C)OCC

Origin of Product

United States

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